Ethyl 3-methoxybenzoylformate

Description

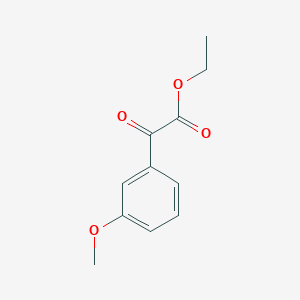

Ethyl 3-methoxybenzoylformate, identified by the CAS Number 86358-29-4 and with the molecular formula C₁₁H₁₂O₄, is an organic compound that has garnered interest in the field of synthetic chemistry. uni.lunih.gov As a member of the benzoylformate family, its structure, featuring an ethyl ester and a methoxy-substituted benzene (B151609) ring, makes it a valuable intermediate for constructing more complex molecules. Its utility is primarily demonstrated in its application as a synthon in various organic reactions.

Physicochemical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₄ uni.lu |

| Monoisotopic Mass | 208.07356 Da uni.lu |

| InChIKey | DWLYVLJKLZPOAW-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=CC=C1)OC uni.lu |

| Common Name | ethyl 2-(3-methoxyphenyl)-2-oxoacetate uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLYVLJKLZPOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374532 | |

| Record name | Ethyl 3-methoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86358-29-4 | |

| Record name | Ethyl 3-methoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methoxybenzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies

Asymmetric Hydrogenation of the α-Ketoester Functionality

The asymmetric hydrogenation of the α-keto group in Ethyl 3-methoxybenzoylformate to produce the corresponding chiral α-hydroxy ester is a transformation of significant interest. This process relies heavily on the design and application of sophisticated chiral catalytic systems to achieve high levels of enantioselectivity.

The development of effective chiral catalysts is paramount for the successful asymmetric hydrogenation of α-ketoesters like this compound. Platinum-based nanocatalysts, often supported on materials such as alumina (B75360) (Al₂O₃), have demonstrated considerable efficacy in this regard. sioc-journal.cnresearchgate.net The chirality is typically introduced by modifying the catalyst surface with a chiral auxiliary, most commonly cinchona alkaloids and their derivatives. researchgate.netnih.gov

The interaction between the chiral modifier and the platinum surface creates a chiral environment that directs the hydrogenation of the prochiral ketone. The choice of the cinchona alkaloid, such as cinchonidine (B190817) or its derivatives, can significantly influence the enantioselectivity of the reaction. researchgate.net The concentration of the modifier is a critical parameter that needs to be optimized to achieve the best results. researchgate.net Furthermore, the solvent system and reaction temperature also play crucial roles in determining both the reaction rate and the enantiomeric excess (e.e.) of the product.

| Catalyst System | Chiral Modifier | Support | Typical Substrate | Enantiomeric Excess (e.e.) |

| Platinum Nanoparticles | Cinchonidine | Al₂O₃ | Ethyl Benzoylformate | Up to 98% |

| Platinum Nanoparticles | Dihydrocinchonidine | Al₂O₃ | Ethyl Benzoylformate | High |

This table presents representative data for analogous α-ketoesters due to the absence of specific literature on this compound.

The primary goal of asymmetric hydrogenation is to control the stereochemical outcome of the reaction, leading to a high excess of one enantiomer of the corresponding α-hydroxy ester. In the case of this compound, this would yield either (R)- or (S)-ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate. The enantioselectivity is governed by the specific interactions between the substrate, the chiral modifier, and the catalyst surface.

While diastereoselectivity is not a factor in the hydrogenation of this compound itself, it becomes a critical consideration when the substrate already contains a chiral center. In such cases, the chiral catalyst must not only induce chirality at the newly formed stereocenter but also control the stereochemical relationship with the existing one, leading to the preferential formation of one diastereomer.

The performance of a heterogeneous catalyst is assessed by its activity, selectivity, and stability over multiple reaction cycles. For the asymmetric hydrogenation of α-ketoesters, high turnover numbers (TON) and turnover frequencies (TOF) are desirable, indicating an efficient catalyst.

A significant advantage of using heterogeneous catalysts, such as supported platinum nanoparticles, is the potential for catalyst recovery and reuse. The recyclability of the catalyst is a key factor in the economic and environmental viability of the process. Studies on analogous systems have shown that after the reaction, the catalyst can be separated from the reaction mixture by simple filtration and reused in subsequent batches. sioc-journal.cn However, a gradual decrease in activity or enantioselectivity may be observed over repeated cycles due to catalyst deactivation or leaching of the active metal or chiral modifier.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbons of this compound are susceptible to attack by various nucleophiles, leading to a diverse range of derivatives. Reactions with diamines are of particular interest as they provide a pathway to valuable α-ketoamides and subsequently to complex heterocyclic structures.

The reaction of this compound with diamines, such as ethylenediamine, proceeds through a nucleophilic acyl substitution mechanism. This reaction can lead to the formation of mono- or bis-α-ketoamides, depending on the stoichiometry of the reactants and the reaction conditions. The formation of these α-ketoamides is a crucial step in the synthesis of various biologically active compounds.

In the reaction between this compound and a diamine, the initial step is the nucleophilic attack of one of the amino groups on the ester carbonyl carbon. This results in the formation of a tetrahedral intermediate, which then collapses to eliminate ethanol (B145695) and form a primary mono-α-ketoamide intermediate.

The formation of this mono-adduct is a key branch point in the reaction pathway. Depending on the reaction conditions and the relative reactivity of the remaining amino group and the keto-carbonyl, this intermediate can either be isolated or react further. For instance, intramolecular cyclization can occur if the linker between the two amino groups is of an appropriate length, leading to the formation of heterocyclic structures. Alternatively, if an excess of the α-ketoester is present, the second amino group can react with another molecule of this compound to form a bis-α-ketoamide. Careful control of the reaction stoichiometry and conditions is therefore essential to selectively obtain the desired product.

Reactions with Diamines for α-Ketoamide Formation

Subsequent Reactions with Isothiocyanates for Complex Architectures

Specific studies detailing the reaction of this compound with isothiocyanates are not prominently documented. However, the α-keto ester functionality suggests a potential for complex multi-component reactions. Isothiocyanates (R-N=C=S) are versatile reagents known to react with nucleophiles. A plausible reaction pathway would involve the initial generation of a nucleophile that could then interact with the isothiocyanate and the keto ester. For instance, a reaction involving a suitable C-nucleophile could lead to the formation of intricate heterocyclic systems, a common strategy in diversity-oriented synthesis. The precise architecture of the resulting product would depend on the specific reactants and conditions employed.

Cycloaddition Reactions Leading to Heterocyclic Frameworks

While specific cycloaddition reactions involving this compound are not extensively reported, its structure contains functionalities that could participate in such transformations. The carbonyl group, for example, can act as a dienophile or a dipolarophile in [4+2] or [3+2] cycloaddition reactions, respectively. These reactions are powerful tools for the synthesis of heterocyclic frameworks. google.com A hypothetical [3+2] cycloaddition could involve the reaction of this compound with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to yield five-membered heterocyclic rings. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of both the keto ester and the dipole.

Table 1: Hypothetical Cycloaddition Reaction

| Reactant 1 | Reactant 2 (1,3-Dipole) | Potential Product Class |

| This compound | Phenyl Azide | Triazoline derivative |

| This compound | Benzonitrile Oxide | Oxadiazoline derivative |

Condensation Reactions with Varied Nucleophiles

The electrophilic carbonyl carbons of this compound are prime targets for nucleophilic attack, leading to condensation reactions. A wide variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, can be employed. For instance, reaction with primary amines would be expected to form Schiff bases (imines) at the ketone position.

Research on the parent acid, 3-methoxybenzoylformic acid, has shown its successful condensation with amine nucleophiles to form keto-amide derivatives. This serves as strong evidence for the analogous reactivity of the ethyl ester. The reaction of this compound with amines, catalyzed by acid, would likely proceed via nucleophilic addition to the ketone, followed by dehydration to yield the corresponding N-substituted imine ester.

Table 2: Expected Condensation Reactions

| Nucleophile | Reagent/Catalyst | Expected Product Type |

| Aniline | Acid catalyst (e.g., p-TsOH) | Ethyl 2-((3-methoxyphenyl)(phenylimino))acetate |

| Hydrazine | Mild Acid | Hydrazone derivative |

| Semicarbazide | Mild Acid | Semicarbazone derivative |

Transformations Involving the Ester Moiety

The ethyl ester group is another key site for chemical modification, allowing for transformations such as transesterification and hydrolysis.

Transesterification Processes for Alternative Ester Formation

Transesterification is a fundamental process for converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. chemicalbook.com this compound can be converted to other alkyl esters (e.g., methyl, benzyl) through this process. rsc.org The reaction is an equilibrium process, and to drive it to completion, a large excess of the desired alcohol is typically used as the solvent. chemicalbook.com

Acid-catalyzed transesterification: Involves protonation of the ester carbonyl, making it more electrophilic for attack by the new alcohol.

Base-catalyzed transesterification: Proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. chemicalbook.com

Table 3: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Benzyl alcohol | Sodium Benzyloxide | Benzyl 3-methoxybenzoylformate |

| Isopropanol | p-TsOH (catalytic) | Isopropyl 3-methoxybenzoylformate |

Controlled Hydrolysis and Decarboxylation Studies

The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-methoxybenzoylformic acid, under either acidic or basic conditions. bio-fount.com

Base-catalyzed hydrolysis (Saponification): Involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. bio-fount.com

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.

Following hydrolysis, the resulting α-keto acid, 3-methoxybenzoylformic acid, can potentially undergo decarboxylation (loss of CO₂) under heating. rsc.orgsemanticscholar.org This reaction would yield 3-methoxybenzaldehyde. The ease of decarboxylation can vary significantly depending on the stability of the intermediate carbanion formed during the reaction.

Reactivity at the Methoxy (B1213986) Group and Aromatic Ring

The methoxy group and the aromatic ring also influence the molecule's reactivity. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6 relative to the methoxy group). However, steric hindrance from the adjacent benzoylformate group might favor substitution at the 4- and 6-positions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group, although the electron-withdrawing nature of the keto-ester group might deactivate the ring sufficiently to make these reactions challenging.

Furthermore, the methoxy group itself can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr), to yield the corresponding phenol.

Demethylation and Alkylation Studies

The presence of a methoxy group on the aromatic ring offers a straightforward route for derivatization through demethylation, followed by subsequent alkylation to introduce a variety of other functional groups.

Demethylation

The cleavage of the methyl ether in this compound to yield the corresponding phenol, Ethyl 3-hydroxybenzoylformate, is a common transformation in medicinal chemistry and synthetic organic chemistry. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective and widely used reagent for the demethylation of aryl methyl ethers. orgsyn.orgresearchgate.netnih.gov The reaction proceeds by the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

The general conditions for such a demethylation are presented in the table below, based on established protocols for similar aromatic methyl ethers. orgsyn.org

Table 1: Representative Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature | Reaction Time |

|---|

Alkylation

Following demethylation, the resulting phenolic hydroxyl group in Ethyl 3-hydroxybenzoylformate can be readily alkylated to introduce a wide range of alkyl or substituted alkyl chains. This two-step sequence of demethylation-alkylation significantly enhances the structural diversity that can be achieved from the parent compound. The alkylation of phenols is typically carried out under basic conditions, where a base is used to deprotonate the hydroxyl group to form a more nucleophilic phenoxide ion. This is followed by the reaction with an alkylating agent, such as an alkyl halide.

Research on the regioselective alkylation of similar phenolic compounds, such as 2,4-dihydroxybenzaldehydes, has demonstrated the feasibility of such transformations. nih.gov For Ethyl 3-hydroxybenzoylformate, selective alkylation of the newly formed hydroxyl group would be expected.

Table 2: General Conditions for Alkylation of Phenols

| Base | Alkylating Agent | Solvent | Temperature |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Alkyl Halide (e.g., R-Br, R-I) | Acetone or Dimethylformamide (DMF) | Room temperature to 80 °C |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the methoxy group (-OCH₃) and the ethyl benzoylformate group (-COCO₂Et).

The methoxy group is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the ethyl benzoylformate group is a deactivating, meta-directing group because of the electron-withdrawing nature of the two carbonyl groups. libretexts.orgrsc.org The interplay of these two opposing directing effects will determine the position of the incoming electrophile. In general, the powerful ortho, para-directing influence of the methoxy group is expected to dominate, leading to substitution primarily at the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating nature of the ethyl benzoylformate group will make the reaction less facile than with a more strongly activated ring.

Nitration

Nitration is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comma.edu For this compound, the incoming nitro group would be directed to the positions activated by the methoxy group.

Studies on the nitration of a closely related compound, methyl benzoate, which has a meta-directing methyl ester group, show that nitration occurs at the meta position. rsc.orgaiinmr.commnstate.edu In the case of this compound, the directing effects are more complex.

Table 3: Predicted Products and Conditions for Nitration of this compound

| Reagents | Electrophile | Expected Major Products |

|---|

Halogenation

Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution reaction. youtube.com This transformation is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The Lewis acid polarizes the halogen molecule, generating a more potent electrophile. masterorganicchemistry.com Similar to nitration, the position of halogenation on the this compound ring will be directed by the methoxy group.

Table 4: General Conditions for Halogenation of Activated Aromatic Rings

| Reaction | Reagents | Catalyst | Expected Major Products |

|---|---|---|---|

| Bromination | Br₂ | FeBr₃ | Ethyl 2-bromo-3-methoxybenzoylformate, Ethyl 4-bromo-3-methoxybenzoylformate, Ethyl 6-bromo-3-methoxybenzoylformate |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Proof and Isomeric Purity

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the presence and connectivity of hydrogen atoms within a molecule. For Ethyl 3-methoxybenzoylformate, the ¹H NMR spectrum provides definitive evidence for its structure and allows for the assessment of its isomeric purity. The distinct electronic environments of the protons in the ethyl group, the methoxy (B1213986) group, and the aromatic ring give rise to characteristic signals with specific chemical shifts, multiplicities (splitting patterns), and integration values.

A detailed analysis of the ¹H NMR spectrum would reveal a triplet and a quartet for the ethyl ester protons, a singlet for the methoxy protons, and a complex multiplet pattern for the aromatic protons, consistent with a 3-substituted benzene (B151609) ring. The precise chemical shifts and coupling constants are instrumental in confirming the meta substitution pattern and ensuring the absence of ortho or para isomers.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.4 | Triplet | 3H |

| Ethyl (-CH₂) | ~4.4 | Quartet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Aromatic (Ar-H) | 7.1 - 7.6 | Multiplet | 4H |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Carbon (¹³C) NMR for Backbone Elucidation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon backbone.

The spectrum would be expected to show signals for the two carbonyl carbons (keto and ester), the carbons of the ethyl group, the methoxy carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Ethyl (-C H₃) | ~14 |

| Ethyl (-C H₂) | ~62 |

| Methoxy (-OC H₃) | ~55 |

| Aromatic (Ar-C) | 115 - 160 |

| Carbonyl (C=O, keto) | ~185 |

| Carbonyl (C=O, ester) | ~165 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structure Assignment

In cases of spectral overlap or for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for this compound.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₁₁H₁₂O₄). The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the correct elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 209.0757 |

| [M+Na]⁺ | 231.0577 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

LC-MS and GC-MS for Reaction Monitoring, Product Identification, and Purity Assessment

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques for the analysis of organic compounds.

Reaction Monitoring: During the synthesis of this compound, LC-MS or GC-MS can be used to monitor the progress of the reaction by tracking the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Product Identification: The mass spectrometer in both LC-MS and GC-MS provides the molecular weight of the eluted compounds. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, which can be compared to known spectra or interpreted to confirm the structure of the synthesized this compound.

Purity Assessment: These techniques are highly effective for determining the purity of the final product. The chromatogram will show the main peak corresponding to this compound, and any impurities will appear as separate peaks. The area under each peak is proportional to the concentration of the component, allowing for a quantitative assessment of purity.

Chromatographic Separations and Analysis

Chromatographic techniques are indispensable for the separation and purification of reaction products and for the quantitative analysis of their purity.

Preparative Thin-Layer Chromatography (PTLC) for Product Purification

Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the purification of small- to medium-scale reaction products, typically in the range of <100 mg. chemrxiv.org It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. amazonaws.com For the purification of this compound, a polar stationary phase like silica gel is commonly employed. operachem.com

The selection of an appropriate mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is often used for the separation of esters and other moderately polar compounds. amazonaws.com The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents to optimize the separation of the desired product from any impurities or unreacted starting materials. For instance, a higher proportion of ethyl acetate would increase the mobile phase polarity, leading to a greater elution strength.

Visualization of the separated compounds on the PTLC plate can be achieved by exposing the plate to ultraviolet (UV) light, typically at 254 nm, if the compounds are UV-active. The aromatic nature of this compound allows for its visualization under UV light. Once the desired band corresponding to the product is identified, it can be physically scraped from the plate, and the compound can be extracted from the silica gel using a suitable polar solvent.

Table 1: Hypothetical PTLC Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Sample Application | As a concentrated solution in a suitable solvent (e.g., dichloromethane), applied as a narrow band |

| Development | In a sealed chromatography tank saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) |

| Elution from Silica | Dichloromethane or Ethyl Acetate |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative analysis and purity assessment of chemical compounds. auroraprosci.com For this compound, a reversed-phase HPLC method would be a suitable approach.

In reversed-phase HPLC, a non-polar stationary phase, such as a C18-bonded silica gel, is used in conjunction with a polar mobile phase. researchgate.net A common mobile phase for the analysis of aromatic esters is a mixture of acetonitrile or methanol and water. researchgate.net The separation is based on the differential partitioning of the analyte between the hydrophobic stationary phase and the polar mobile phase.

A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to achieve optimal separation of the target compound from any impurities. Detection is typically performed using a UV detector, as the aromatic ring and carbonyl groups in this compound exhibit strong UV absorbance. auroraprosci.com By comparing the peak area of the analyte to a calibration curve generated from standards of known concentration, the precise quantity and purity of the compound can be determined.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | e.g., Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Advanced Microscopy for Catalyst Characterization (e.g., Transmission Electron Microscopy for Nanocatalysts)

In many synthetic routes, particularly those striving for green and efficient processes, nanocatalysts are employed. Transmission Electron Microscopy (TEM) is a powerful technique for the characterization of these materials, providing direct visualization of their morphology, size, and dispersion. azooptics.com

For a hypothetical synthesis of this compound utilizing a supported metal nanocatalyst, TEM would be instrumental in characterizing the catalyst before and after the reaction. High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes of individual nanoparticles, offering insights into their crystallinity and exposed facets. wiley.com

The analysis involves dispersing the catalyst powder in a solvent, depositing a drop of the suspension onto a TEM grid, and allowing the solvent to evaporate. rsc.org The grid is then introduced into the high-vacuum column of the microscope, where a beam of electrons is transmitted through the sample. The resulting image reveals the size distribution, shape, and aggregation state of the nanoparticles on the support material. researchgate.net This information is crucial for understanding the catalyst's activity and stability. For instance, an increase in particle size observed after a reaction could indicate catalyst sintering, a common deactivation mechanism. researchgate.net

Table 3: Key Information Obtainable from TEM Analysis of a Nanocatalyst

| Parameter | Significance |

| Particle Size Distribution | Directly impacts the catalyst's surface area and, consequently, its activity. |

| Particle Shape/Morphology | Different crystal facets can exhibit varying catalytic activities. |

| Dispersion on Support | A high degree of dispersion is generally desirable for maximizing the number of active sites. |

| Agglomeration/Sintering | Can indicate catalyst deactivation and loss of active surface area. |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. bruker.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ketone, aromatic ring, and ether functional groups.

C=O Stretching (Ester and Ketone): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ for the ester carbonyl group and around 1680-1700 cm⁻¹ for the ketone carbonyl group. The conjugation with the aromatic ring will likely shift these absorptions to slightly lower wavenumbers.

C-O Stretching (Ester and Ether): The C-O stretching vibrations of the ester and ether groups are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. bruker.com While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds such as aromatic C=C bonds often produce strong Raman signals. researchgate.net The Raman spectrum can therefore be particularly useful for confirming the structure of the aromatic backbone of the molecule.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretching | ~1725 |

| Ketone C=O | Stretching | ~1690 |

| Aromatic C=C | Stretching | 1450-1600 |

| Ester C-O | Stretching | 1200-1300 |

| Ether C-O | Stretching | 1000-1100 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

Theoretical and Computational Chemistry Studies

Predictive Modeling for Rational Design of Derivatives and Catalytic Systems

Due to the absence of specific scientific literature on these advanced computational topics for this compound, this article cannot be completed at this time.

Research Applications in Organic Synthesis and Chemical Biology

Catalysis Research

The prochiral ketone in benzoylformate derivatives is a common substrate for testing the efficacy of new catalytic systems, particularly in the field of asymmetric synthesis.

Development of Chiral Catalysts for Asymmetric TransformationsThe asymmetric reduction of α-ketoesters like ethyl benzoylformate to their corresponding α-hydroxyesters is a benchmark reaction for evaluating the performance of newly developed chiral catalysts. Research in this area often involves screening various chiral ligands and metal complexes to achieve high enantioselectivity. For instance, studies on the parent compound, ethyl benzoylformate, have shown that it can be asymmetrically reduced using chiral media or catalysts. One such study investigated its nonenzymatic reduction using a 1,5-dihydro-5-deazaflavin derivative in the presence of a chiral lanthanide shift reagent, tris-[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium.jst.go.jpThis system successfully produced ethyl mandelate (B1228975) with a notable enantiomeric excess, demonstrating that a chiral environment can effectively induce asymmetry in the reduction of the prochiral ketone.jst.go.jp

Table 1: Example of Asymmetric Reduction of Ethyl Benzoylformate

| Catalyst/Chiral Additive | Product | Enantiomeric Excess (ee) |

|---|

Precursor in Complex Organic Molecule Synthesis

The dual carbonyl functionality of Ethyl 3-methoxybenzoylformate makes it a valuable building block for constructing more complex molecular architectures, including heterocyclic systems.

Reagent in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov The electrophilic nature of the ketone in benzoylformate esters makes them suitable candidates for MCRs. For example, the Passerini reaction, a classic MCR, involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound (like a ketoester) to form an α-acyloxy carboxamide. beilstein-journals.org The participation of benzoylformate derivatives in such reactions demonstrates their potential in the rapid assembly of complex molecules, a highly desirable feature in medicinal chemistry and drug discovery.

Probes and Substrates in Biochemical Pathway Elucidation

This compound serves as a valuable, though often synthetically employed, tool for researchers investigating the intricate biochemical pathways of aromatic compound metabolism. Its structure, featuring a methoxy (B1213986) group on the aromatic ring and an ethyl ester, allows it to be used as a probe to explore the activity and substrate specificity of various enzymes, particularly in the contexts of biotransformation and the degradation of complex natural polymers like lignin (B12514952).

Studies on Biotransformation and Enzymatic Reactions (e.g., relating to benzoylformate decarboxylase activity)

While direct studies focusing exclusively on the biotransformation of this compound are not extensively documented in publicly available research, its structural components suggest a plausible and insightful role in probing enzymatic activities. The primary enzymatic steps involved in its likely biotransformation would be the hydrolysis of the ethyl ester and the subsequent decarboxylation of the resulting benzoylformate derivative.

Esterified compounds are frequently used in cellular studies to enhance the delivery of a molecule of interest across the cell membrane. rsc.orgnih.gov Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active compound. rsc.orgnih.gov In this case, this compound would be converted to 3-methoxybenzoylformate.

This intracellularly formed 3-methoxybenzoylformate can then act as a substrate for enzymes such as benzoylformate decarboxylase (BFD). wikipedia.org BFD is a thiamin diphosphate-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025) and carbon dioxide. wikipedia.org The substrate specificity of BFD is a subject of ongoing research, with studies indicating that it can accommodate substitutions on the phenyl ring. For instance, mutant variants of BFD from Pseudomonas putida have been shown to accept ortho-substituted benzaldehyde derivatives as substrates. nih.gov This suggests that the 3-methoxy substitution on the benzoylformate molecule would likely be tolerated by the active site of BFD or its engineered variants, leading to the formation of 3-methoxybenzaldehyde.

The following table summarizes the probable enzymatic reactions involved in the biotransformation of this compound.

| Step | Reaction | Enzyme Class | Probable Product |

| 1 | Hydrolysis of the ethyl ester | Esterase | 3-methoxybenzoylformate |

| 2 | Decarboxylation | Benzoylformate Decarboxylase | 3-methoxybenzaldehyde |

Applications in Understanding Metabolic Pathways for Aromatic Compound Degradation (e.g., in lignin bioconversion studies)

The degradation of lignin, a complex aromatic polymer found in plant cell walls, is a critical area of research for the development of sustainable biofuels and biochemicals. asm.orgresearchgate.net Lignin is rich in methoxylated aromatic units, and its breakdown by microorganisms releases a variety of these compounds. asm.org Understanding the metabolic pathways that microbes use to degrade these methoxylated aromatics is key to harnessing their potential.

Bacteria of the genus Rhodococcus, particularly Rhodococcus jostii RHA1, are known for their robust catabolic pathways for a wide range of aromatic compounds, including those derived from lignin. researchgate.netnih.gov Studies on R. jostii RHA1 have elucidated pathways for the degradation of p-methoxylated aromatic compounds. researchgate.netnih.gov These pathways often involve O-demethylation as a crucial initial step, catalyzed by monooxygenase enzyme systems, to remove the methyl group from the aromatic ring. researchgate.netnih.gov Following demethylation, the resulting hydroxylated aromatic compounds are channeled into central metabolic pathways, such as the β-ketoadipate pathway, for complete degradation. asm.orgnih.gov

This compound can be utilized as a synthetic substrate to probe these degradation pathways. Upon intracellular hydrolysis to 3-methoxybenzoylformate, the molecule can enter the catabolic pathways for methoxylated aromatics. The metabolism of this compound would likely proceed through one of two general routes, as outlined in the table below.

| Proposed Pathway | Key Enzymatic Step | Intermediate Products | Relevance to Lignin Bioconversion |

| Route 1: Initial Decarboxylation | Decarboxylation by Benzoylformate Decarboxylase | 3-methoxybenzaldehyde | This pathway would be relevant in organisms that possess BFD or similar decarboxylases active on substituted benzoylformates. The resulting aldehyde would then be further oxidized and demethylated. |

| Route 2: Initial Demethylation | O-demethylation by Monooxygenases | 3-hydroxybenzoylformate | This route is central to the degradation of many lignin-derived compounds. The resulting hydroxylated benzoylformate would then be a substrate for further enzymatic action, likely decarboxylation and ring cleavage. |

Future Prospects and Emerging Research Areas

Development of Highly Stereoselective and Chemo-selective Transformations

The future development of Ethyl 3-methoxybenzoylformate chemistry is intrinsically linked to the ability to control reaction outcomes with high precision. The prochiral ketone center is a prime target for asymmetric catalysis to yield enantiomerically enriched α-hydroxy esters, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries.

Stereoselective Reductions: A significant area of research is the enantioselective hydrogenation of the carbonyl group. While specific studies on the 3-methoxy derivative are emerging, extensive research on the parent compound, ethyl benzoylformate, provides a clear blueprint for future work. Catalytic systems using platinum or palladium, modified with chiral auxiliaries like (-)-cinchonidine, have been modeled to understand the catalyst-substrate interactions that govern enantioselectivity. researchgate.netresearchgate.net Future research will likely focus on adapting these methodologies for this compound, optimizing reaction conditions to achieve high enantiomeric excess (ee). Biocatalysis, employing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), presents a powerful and sustainable alternative. nih.govmdpi.com These enzymes are known for their exceptional ability to reduce carbonyl compounds with high stereoselectivity under mild conditions. mdpi.com Screening of existing enzyme libraries and protein engineering efforts could yield biocatalysts tailored for the specific steric and electronic demands of this compound.

Chemoselective Reactions: The α-keto ester motif possesses multiple reactive sites, making chemoselectivity a critical challenge. Future research will explore novel reagents and catalysts that can selectively target either the ketone or the ester functionality. For instance, methods developed for the chemoselective reduction of α-keto esters to α-hydroxy esters using reagents like tosylhydrazine or through catalyst-free transfer hydrogenation are promising avenues. researchgate.netresearchgate.net These protocols avoid the use of harsh metal hydrides and offer excellent functional group tolerance, which would be crucial when developing complex derivatives. The ability to selectively engage the keto group in reactions like aldol additions, Mannich reactions, or carbonyl-ene reactions, while leaving the ester intact, is vital for its use as a versatile intermediate in the total synthesis of complex natural products. beilstein-journals.org

| Transformation Type | Catalyst/Reagent System | Potential Product | Significance |

| Asymmetric Hydrogenation | Pt/Al₂O₃ with chiral modifier (e.g., cinchonidine) | (R)- or (S)-Ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate | Access to key chiral building blocks for pharmaceuticals. |

| Biocatalytic Reduction | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Optically active α-hydroxy esters | Green and highly selective route to enantiopure products. nih.govmdpi.com |

| Chemoselective Reduction | TsNHNH₂ / NaHCO₃ | Ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate | Mild, metal-free reduction preserving other functional groups. researchgate.net |

| Photocatalytic Cycloaddition | Ir-based photocatalyst (Energy Transfer) | Oxetane derivatives | Divergent synthesis pathways to novel heterocyclic structures. nih.govacs.org |

Integration with Flow Chemistry and Continuous Manufacturing Methodologies

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis and transformation of this compound, flow chemistry is a key enabling technology for future industrial applications.

The synthesis of α-keto esters, including benzoylformate derivatives, has been successfully demonstrated using continuous flow reactors. nih.govresearchgate.net These systems often utilize immobilized reagents or scavengers packed into columns, which allows for clean transformations and simplifies purification by eliminating the need for conventional work-ups. nih.gov A "catch and release" protocol in a flow system, for example, can be employed to generate α-keto esters in high purity from various starting materials under mild conditions. nih.govresearchgate.net

Exploration of Photochemical and Electrochemical Catalysis for Novel Transformations

Photochemical and electrochemical methods offer unique, sustainable pathways to activate molecules and forge new chemical bonds, often under mild conditions. For this compound, these techniques promise to unlock novel reactivity patterns that are inaccessible through traditional thermal methods.

Photocatalysis: The benzoylformate scaffold is an excellent substrate for photocatalytic reactions. Research has shown that the reaction pathway can be selectively directed by tuning the catalyst and reaction conditions. nih.govacs.org Under triplet sensitization conditions favoring energy transfer, benzoylformate esters undergo Paternò–Büchi cycloadditions with alkenes to form oxetane rings. nih.gov Conversely, under photoredox conditions that favor electron transfer, the reaction can be diverted to produce allylic functionalization products. nih.govacs.org This divergent reactivity provides a powerful tool for creating molecular complexity from a single precursor. Ethyl phenylglyoxylate (ethyl benzoylformate) is known to exhibit photoreactivity, where its excited triplet carbonyl can initiate radical coupling and cross-linking reactions. medchemexpress.com Future research will undoubtedly explore these pathways for this compound, using its specific electronic signature to influence reaction rates and selectivity. Visible-light photoredox catalysis also enables transformations like the reductive dimerization of α-keto esters. researchgate.net

Electrochemical Catalysis: Electrochemical synthesis is emerging as a green and powerful tool in organic chemistry. mdpi.com The carbonyl group in this compound is susceptible to electrochemical reduction. By carefully controlling the electrode potential and reaction medium, it may be possible to achieve highly selective transformations, such as dimerization or coupling with other electrophiles. This approach avoids the use of stoichiometric chemical reductants, aligning with the principles of green chemistry. The development of electrocatalytic methods for the synthesis of α-keto esters from simple precursors represents a promising future direction for the sustainable production of these valuable compounds. mdpi.com

Computational-Driven Design of Tailored this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research. By predicting molecular properties and reaction outcomes, these methods can guide the rational design of new molecules and catalysts, saving significant time and resources.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of this compound and its derivatives. semanticscholar.orgdergipark.org.tr For instance, DFT has been used to study the adsorption of ethyl benzoylformate onto catalyst surfaces, providing insights that are crucial for developing more efficient systems for stereoselective hydrogenation. researchgate.net Such studies can predict how substituents on the aromatic ring will influence the molecule's interaction with a catalyst, allowing for the in-silico design of derivatives with enhanced reactivity or selectivity. dergipark.org.tr

Designing Novel Functionality: A prominent application of this approach is in the design of novel photoinitiators for polymerization. acs.org Computer simulations have been used to design a series of methyl benzoylformate derivatives, predicting their photolytic mechanisms and photoinitiating capabilities. acs.orgresearchgate.net By calculating properties like triplet bond dissociation energy (BDE), researchers can screen potential candidates before committing to their synthesis. acs.org This computational-driven approach can be directly applied to design tailored this compound derivatives with optimized absorption wavelengths and cleavage efficiencies for applications in advanced photopolymerization, such as deep-layer curing. acs.org

| Computational Method | Application Area | Predicted Property / Outcome |

| Density Functional Theory (DFT) | Catalyst Design | Substrate-catalyst binding energies, reaction barriers. researchgate.net |

| DFT / Reactivity Descriptors | Derivative Design | Electrophilicity index, HOMO-LUMO gap, reactivity sites. semanticscholar.org |

| Triplet BDE Calculations | Photoinitiator Design | Photocleavage efficiency, radical generation capability. acs.org |

| Molecular Dynamics (MD) | Chemical Biology | Interaction with protein binding sites. semanticscholar.org |

Interdisciplinary Applications in Advanced Materials Science and Chemical Biology Tools

The functional versatility of the α-keto ester moiety makes this compound and its derivatives attractive candidates for applications beyond traditional organic synthesis, extending into materials science and chemical biology.

Advanced Materials Science: A key application for benzoylformate derivatives is as Norrish Type I photoinitiators for free-radical polymerization. acs.orgresearchgate.net Upon exposure to UV or visible light, they undergo α-cleavage to generate radicals that initiate the polymerization of acrylate or other monomers. acs.org This property is exploited in UV-curable coatings, inks, and 3D printing resins. chemicalbook.comencyclopedia.pub The methoxy (B1213986) group in this compound can be used to tune the absorption properties and reactivity of the photoinitiator. Future research will focus on incorporating this and other tailored benzoylformate derivatives into polymer backbones to create photochemically active polymers, which can be used for cross-linking or surface modification. medchemexpress.comnih.gov

Chemical Biology Tools: The α-keto ester functional group is a "bio-orthogonal" handle and a key intermediate in the synthesis of biologically active molecules. beilstein-journals.org Derivatives of this compound could be designed as chemical probes to study biological systems. For example, ethyl phenylglyoxylate has been identified as a potent inhibitor of chicken liver carboxylesterase. medchemexpress.com By modifying the benzoylformate scaffold, it is possible to design molecules that target specific enzymes or receptors. Recent work has focused on designing β-keto esters as antibacterial compounds that interfere with bacterial quorum sensing pathways, with computational docking and molecular dynamics used to predict their interaction with target proteins. semanticscholar.org This strategy opens the door to developing novel therapeutics or research tools based on the this compound core structure.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 3-methoxybenzoylformate in a laboratory setting?

- Methodological Answer : The synthesis involves reacting sodium nitrite with ethyl acetate in an acidic medium (e.g., acetic acid and sulfuric acid). Critical steps include maintaining a reaction temperature of 0°C to minimize decomposition, rapid separation of the ether layer post-reaction to avoid acid-induced degradation, and purification via washing with saturated sodium bicarbonate and brine solutions. Yields of ~85% can be achieved using optimized reagent ratios, though distillation may lead to product loss .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in amber glass bottles under inert conditions (e.g., nitrogen atmosphere) at 0–4°C to prevent photodegradation and thermal decomposition. Avoid prolonged exposure to acidic environments, as this accelerates hydrolysis. Immediate use post-synthesis is recommended for maximum reactivity .

Q. What analytical techniques are suitable for confirming the purity and structure of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to verify structural integrity by comparing peak assignments with known methoxybenzoyl derivatives (e.g., 3-methoxyphenylpropionic acid in ). HPLC-MS can assess purity by identifying trace byproducts like unreacted ethyl acetate or oxidized intermediates. Cross-reference spectral data with NIST Standard Reference Databases for validation .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis protocols?

- Methodological Answer : Systematically analyze variables such as reagent stoichiometry (e.g., doubling sodium nitrite as in ), temperature gradients during exothermic steps, and mixing efficiency. Validate reproducibility using fractional factorial experimental designs. For discrepancies, employ kinetic modeling to identify rate-limiting steps or side reactions (e.g., ester hydrolysis under acidic conditions) .

Q. What strategies optimize the regioselectivity of methoxy-group substitutions in benzoylformate derivatives?

- Methodological Answer : Use computational chemistry (e.g., DFT calculations) to predict electron-density distributions and reactive sites on the benzene ring. Experimentally, introduce directing groups (e.g., boronic acids as in ) or employ catalysts like Lewis acids (e.g., AlCl₃) to enhance selectivity. Compare results with structurally similar compounds (e.g., 3,4,5-trimethoxybenzoylacetate in ) to refine protocols .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Monitor reaction progress in real-time using in-situ FTIR to detect intermediates like diazoacetates ( ). Adjust pH to neutralize excess acid, which reduces hydrolysis. For persistent byproducts (e.g., dimerized esters), implement column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What advanced spectroscopic methods are effective in studying the degradation pathways of this compound?

- Methodological Answer : Combine LC-QTOF-MS to identify degradation products (e.g., 3-methoxybenzoic acid) and X-ray crystallography to analyze structural changes. Compare degradation kinetics under varying pH and temperature conditions using Arrhenius plots. Reference stability data from analogs like 4-hydroxy-3-methoxybenzaldehyde () to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.